molecular formula C21H16BrNO3 B11275344 5-(3-bromophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-4-phenyl-1,5-dihydro-2H-pyrrol-2-one

5-(3-bromophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-4-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11275344
M. Wt: 410.3 g/mol
InChI Key: OAHJVOOBACRKQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-BROMOPHENYL)-1-[(FURAN-2-YL)METHYL]-3-HYDROXY-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a unique combination of bromophenyl, furan, hydroxy, and phenyl groups. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-BROMOPHENYL)-1-[(FURAN-2-YL)METHYL]-3-HYDROXY-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

5-(3-BROMOPHENYL)-1-[(FURAN-2-YL)METHYL]-3-HYDROXY-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while nucleophilic substitution of the bromine atom can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 5-(3-BROMOPHENYL)-1-[(FURAN-2-YL)METHYL]-3-HYDROXY-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-BROMOPHENYL)-1-[(FURAN-2-YL)METHYL]-3-HYDROXY-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its combination of bromophenyl, furan, hydroxy, and phenyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H16BrNO3

Molecular Weight

410.3 g/mol

IUPAC Name

2-(3-bromophenyl)-1-(furan-2-ylmethyl)-4-hydroxy-3-phenyl-2H-pyrrol-5-one

InChI

InChI=1S/C21H16BrNO3/c22-16-9-4-8-15(12-16)19-18(14-6-2-1-3-7-14)20(24)21(25)23(19)13-17-10-5-11-26-17/h1-12,19,24H,13H2

InChI Key

OAHJVOOBACRKQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)N(C2C3=CC(=CC=C3)Br)CC4=CC=CO4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.